N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide

Description

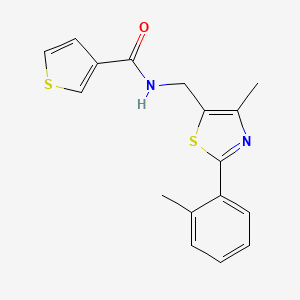

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an o-tolyl (2-methylphenyl) moiety at the 2-position. The 5-methylthiazole is further functionalized with a methylene linker to a thiophene-3-carboxamide group.

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-11-5-3-4-6-14(11)17-19-12(2)15(22-17)9-18-16(20)13-7-8-21-10-13/h3-8,10H,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXHGVUGMZXERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide is C15H13N3OS, with a molecular weight of approximately 315.4 g/mol. Its structure includes:

- Thiazole ring : Contributes to biological activity.

- Thiophene ring : Enhances electronic properties.

- Carboxamide group : Important for solubility and reactivity.

Biological Activities

This compound exhibits several significant biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through specific molecular interactions.

- Anti-inflammatory Effects : Investigations are ongoing to determine its potential in treating inflammatory conditions.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Hantzsch Thiazole Synthesis : Used for forming the thiazole ring through the condensation of α-haloketones with thioamides.

- Cross-Coupling Reactions : Such as Suzuki or Stille coupling, to introduce the thiophene ring.

- Amidation Reactions : To form the carboxamide group using carboxylic acid derivatives and amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. |

| Materials Science | Used as a building block for synthesizing advanced materials such as conductive polymers and organic semiconductors. |

| Biological Research | Explored for its therapeutic effects, including anti-inflammatory properties and interactions with cellular targets. |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth at specific concentrations compared to standard antibiotics . -

Anticancer Investigations :

Research focused on the compound's ability to induce apoptosis in cancer cells, demonstrating its potential as a chemotherapeutic agent . -

Material Development :

The compound has been incorporated into polymer matrices for creating organic electronic devices, showcasing its utility in materials science .

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in Compound 13) enhance antibacterial activity but reduce solubility .

- Aromatic diversity : The o-tolyl group in the target compound may improve metabolic stability compared to fluorophenyl or pyridyl analogs .

- Linker flexibility : The methylene spacer in the target compound likely offers conformational flexibility, contrasting with rigid pyridazine or propanamide linkers in analogues .

Antibacterial Activity

While the target compound’s activity is unreported, structurally related nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum antibacterial effects. The nitro group at the thiophene 5-position is critical for targeting bacterial enzymes, but its absence in the target compound suggests divergent applications .

Solubility and LogP

- Nitro-containing analogs (e.g., Compound 13) have lower aqueous solubility due to hydrophobicity from nitro and aryl groups .

Kinase Inhibition Potential

Compounds like 3-((5-hydroxy-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide () demonstrate CDK9 inhibitory activity, suggesting that thiazole-thiophene hybrids with appropriate substituents could target kinase pathways .

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and a thiazole moiety. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H13N3OS, with a molecular weight of approximately 315.4 g/mol. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Introduction of the o-Tolyl Group : This is achieved via a Friedel-Crafts alkylation reaction.

- Formation of the Thiophene Ring : A cross-coupling reaction such as Suzuki or Stille coupling is used.

- Amidation : The carboxamide group is formed through an amidation reaction with carboxylic acid derivatives and amines under dehydrating conditions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent . Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Research has highlighted the compound's anticancer potential, particularly against melanoma and prostate cancer cell lines. Preliminary studies suggest that it exerts its anticancer effects through inhibition of tubulin polymerization, which is critical for cell division . The compound's cytotoxicity was evaluated using the NCI-60 human tumor cell line screening, revealing IC50 values ranging from 0.124 μM to 3.81 μM across various cancer types .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound is being explored for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. SAR studies indicate that:

- Electron-withdrawing Groups : Modifications at the ortho position on the phenyl ring with non-bulky electron-withdrawing groups enhance activity.

- Ring Substitutions : Alterations in substituents on the thiophene and thiazole rings significantly influence potency and selectivity against specific biological targets .

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide | Contains thiazole and aromatic rings | Antimicrobial, anticancer | Diazenyl group enhances reactivity |

| 4-Methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}pentyl)benzenesulfonamide | Sulfonamide moiety | Antibacterial | Sulfonamide increases solubility |

| (4-Nitrophenyl)sulfonyltryptophan | Tryptophan derivative with sulfonyl group | Antimicrobial | Incorporates amino acid structure |

Case Studies

- Antimalarial Activity : A study on thiazole derivatives showed that modifications similar to those in this compound could lead to compounds with high antimalarial potency against Plasmodium falciparum, indicating potential for further exploration in parasitic diseases .

- Leishmanicidal Activity : Hybrid compounds incorporating thiazole structures have been evaluated for leishmanicidal properties, demonstrating promising results against Leishmania infantum while maintaining low toxicity in mammalian cells .

Q & A

Q. What are the common synthetic routes for synthesizing N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)thiophene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. For example, substituted thiazoles are synthesized using ethanol as a solvent under reflux, achieving yields of 64–76% .

- Step 2 : Functionalization of the thiophene-carboxamide moiety. Reactions with aromatic aldehydes or isothiocyanates in ethanol/DMF under reflux (7–20 hours) yield final products .

- Optimization Tips :

- Solvent Choice : Ethanol and DMF are preferred for solubility and reactivity .

- Catalysts : Use of triethylamine or iodine for cyclization steps improves reaction efficiency .

- Temperature : Reflux conditions (70–100°C) enhance reaction rates and purity .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key absorptions include:

- C=O stretch : ~1680–1700 cm⁻¹ (carboxamide and thiazolone carbonyl groups) .

- C=N/C-S-C vibrations : ~1600–1650 cm⁻¹ (thiazole and thiophene rings) .

- ¹H-NMR : Characteristic peaks include:

- Thiophene protons at δ 6.8–7.5 ppm (aromatic region).

- Methyl groups on the thiazole (δ 2.3–2.5 ppm) and o-tolyl substituents (δ 2.1–2.4 ppm) .

- ¹³C-NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, while thiazole carbons resonate at δ 110–150 ppm .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies involving this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify active metabolites that may explain discrepancies .

- Dose-Response Studies : Compare in vitro IC₅₀ values with in vivo efficacy at varying doses to account for tissue-specific distribution .

- Mechanistic Validation : Use siRNA or CRISPR knockouts in cell models to confirm target engagement before in vivo testing .

Q. How can computational methods be integrated with experimental data to predict the pharmacokinetic properties of this thiazole-carboxamide derivative?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of similar thiazole derivatives to predict logP, solubility, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to assess stability and residence time in target proteins (e.g., kinases or GPCRs) .

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate absorption, clearance, and toxicity risks .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with substitutions on the o-tolyl group (e.g., nitro, methoxy) or thiophene ring to assess electronic effects .

- Biological Assays : Test analogs in parallel against targets (e.g., cancer cell lines, enzyme inhibition) to correlate substituents with potency .

- Crystallography : Co-crystallize analogs with target proteins (e.g., EGFR or HDACs) to visualize binding interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in spectroscopic data during compound characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with literature values for structurally similar compounds (e.g., thiazole-thiophene hybrids) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities .

- Dynamic NMR Experiments : Use variable-temperature NMR to detect conformational flexibility or tautomerism .

Q. What methodologies are recommended for validating the purity of synthesized batches?

- Methodological Answer :

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Elemental Analysis : Ensure C, H, N, S values match theoretical calculations (deviation <0.4%) .

- TLC Monitoring : Track reaction progress using silica gel plates and iodine staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.